Sutezolid

Descripción

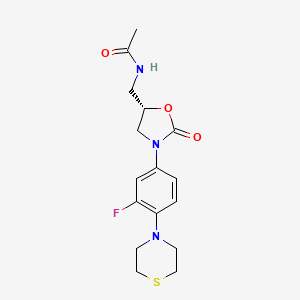

Structure

3D Structure

Propiedades

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168611 | |

| Record name | Sutezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168828-58-8 | |

| Record name | Sutezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sutezolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sutezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 168828-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sutezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168828-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUTEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A71182L8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sutezolid (PNU-100480): A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic, a class of synthetic antimicrobial agents that have become a cornerstone in the treatment of drug-resistant tuberculosis. As a structural analogue of linezolid, this compound exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimycobacterial effect by targeting and inhibiting a fundamental cellular process: protein synthesis. Like other oxazolidinones, its primary target is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins.[1][2][3]

Specifically, this compound binds to the 23S ribosomal RNA (rRNA) component of the 50S large ribosomal subunit.[1][2] This binding occurs at the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids. By occupying this site, this compound sterically interferes with the proper positioning of the initiator fMet-tRNA (formylmethionyl-transfer RNA) in the P-site, thereby preventing the formation of the 70S initiation complex.[4] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA, is essential for the commencement of protein synthesis. Consequently, the production of all bacterial proteins is halted, leading to a bacteriostatic effect in actively growing bacilli and bactericidal activity against nonreplicating mycobacteria.[2]

It is noteworthy that this compound is a prodrug that is rapidly metabolized in vivo to its active sulfoxide metabolite, PNU-101603.[5][6] While both compounds are active against M. tuberculosis, they appear to target different bacterial populations. This compound (the parent compound) is more potent against intracellular mycobacteria, residing within macrophages, whereas PNU-101603 demonstrates greater activity against extracellular bacteria.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound and its metabolite against M. tuberculosis and its effect on host cell mitochondria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and PNU-101603 against M. tuberculosis

| Compound | M. tuberculosis Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| This compound (PNU-100480) | H37Rv | 0.25 | - | - | [7] |

| This compound (PNU-100480) | Clinical Isolates | ≤0.0625 - 0.5 | ≤0.062 | - | [1] |

| This compound (PNU-100480) | Drug-Susceptible & MDR Isolates | - | - | <0.125 | [8] |

| PNU-101603 | H37Rv | 0.25 | - | - | [7] |

| PNU-101603 | Clinical Isolates | - | 0.500 | - | [1] |

Table 2: In Vitro Activity and Mitochondrial Protein Synthesis Inhibition

| Compound | Parameter | Value | Cell Line | Reference(s) |

| This compound (PNU-100480) | IC50 Mitochondrial Protein Synthesis | 7.9 µM | HepG2 | [9] |

| PNU-101603 (M1) | IC50 Mitochondrial Protein Synthesis | 3.9 µM | HepG2 | [9] |

| Linezolid | IC50 Mitochondrial Protein Synthesis | 2.9 µM | HepG2 | [9] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using MGIT™ System

This protocol describes the determination of the MIC of this compound and its metabolites against M. tuberculosis using the BACTEC™ MGIT™ 960 system.

Materials:

-

This compound and PNU-101603 stock solutions (10 mg/mL in DMSO)

-

M. tuberculosis culture (e.g., H37Rv)

-

BACTEC™ MGIT™ 960 tubes with enrichment supplement

-

Sterile saline

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare serial two-fold dilutions of this compound and PNU-101603 in sterile saline to achieve final concentrations ranging from 4.0 to 0.062 µg/mL in the MGIT tubes.

-

Prepare a standardized inoculum of M. tuberculosis from a fresh culture.

-

For a positive growth control, dilute the inoculum 1:100 in sterile saline and add to a MGIT tube.

-

Inoculate the drug-containing MGIT tubes with the standardized bacterial suspension.

-

Incubate all tubes in the BACTEC™ MGIT™ 960 instrument until the growth control tube flags positive.

-

The MIC is defined as the lowest concentration of the drug that shows no significant increase in fluorescence (Growth Units < 100) at the time the 1:100 diluted growth control becomes positive.[1]

Whole Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the bactericidal activity of a drug within a physiologically relevant environment, accounting for the contribution of host immune cells.

Materials:

-

Heparinized whole blood from healthy donors or patients

-

M. tuberculosis culture (e.g., H37Rv)

-

RPMI 1640 tissue culture medium

-

This compound at desired concentrations

-

Sterile water

-

7H9 medium

-

BACTEC™ MGIT™ 960 tubes

Procedure:

-

Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

In screw-cap tubes, combine 300 µL of heparinized whole blood, 300 µL of RPMI 1640 medium, and the standardized mycobacterial inoculum.

-

Add this compound to the desired final concentrations. Include a drug-free control.

-

Incubate the tubes at 37°C with slow, constant rotation for 72 hours.

-

After incubation, centrifuge the tubes to pellet the cells.

-

Remove the supernatant and lyse the blood cells by adding 1 mL of sterile water and vortexing.

-

Centrifuge again to pellet the bacteria and discard the supernatant.

-

Resuspend the bacterial pellet in 500 µL of 7H9 medium.

-

Inoculate the entire suspension into a MGIT tube and place it in the BACTEC™ MGIT™ 960 system.

-

Monitor the time to positivity (TTP). The bactericidal activity is determined by comparing the TTP of drug-treated samples to that of the drug-free control. A longer TTP indicates greater killing of the mycobacteria.

Visualizing the Mechanism and Workflows

This compound's Mechanism of Action on the M. tuberculosis Ribosome

Caption: this compound inhibits protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship of this compound and its Metabolite Activity

Caption: Differential activity of this compound and its primary metabolite.

Conclusion

This compound represents a significant advancement in the fight against tuberculosis, particularly in the face of growing drug resistance. Its mechanism of action, centered on the potent and specific inhibition of bacterial protein synthesis, provides a solid foundation for its clinical efficacy. The distinct roles of the parent compound and its primary metabolite in targeting both intracellular and extracellular mycobacterial populations contribute to its overall therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to further understand and optimize the use of this important new antitubercular agent. Further research into the precise binding kinetics and potential for synergistic combinations will continue to refine its role in future tuberculosis treatment regimens.

References

- 1. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. upload.orthobullets.com [upload.orthobullets.com]

- 5. researchgate.net [researchgate.net]

- 6. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis | PLOS One [journals.plos.org]

- 7. Promising Antituberculosis Activity of the Oxazolidinone PNU-100480 Relative to That of Linezolid in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Development of Sutezolid: A Technical Guide for Novel Tuberculosis Drug Development

An in-depth analysis of the preclinical journey of sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

This compound (formerly PNU-100480), a thiomorpholine analogue of linezolid, has emerged as a potent candidate in the fight against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its preclinical development has demonstrated significant promise, with superior bactericidal activity compared to linezolid in various models.[2][3][4] This technical guide delves into the core preclinical data and methodologies that have shaped our understanding of this compound's potential as a cornerstone of future tuberculosis treatment regimens.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, interfering with the formation of the initiation complex essential for translation.[1] This mechanism is distinct from that of many other anti-TB drugs, making it a valuable tool against resistant strains.

References

- 1. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of this compound (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising antituberculosis activity of the oxazolidinone PNU-100480 relative to that of linezolid in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Sutezolid Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis

Introduction

Sutezolid (PNU-100480) is an oxazolidinone antimicrobial agent, analogous to linezolid, that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis. It functions by inhibiting bacterial protein synthesis.[1][2] As a promising candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB), standardized methods for determining its in vitro activity are crucial for both clinical diagnostics and drug development research. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method, a widely accepted and reliable technique.

Principle

The broth microdilution method involves challenging a standardized inoculum of M. tuberculosis with serially diluted concentrations of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria after a defined incubation period. This method allows for a quantitative assessment of the drug's potency and is adaptable for testing multiple isolates simultaneously.

Quantitative Data Summary

The following table summarizes the MIC values of this compound against Mycobacterium tuberculosis and other mycobacteria as reported in various studies.

| Organism | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| M. tuberculosis | Clinical Isolates (MDR) | Not Specified | 0.0625 | 0.125 | [1] |

| M. tuberculosis | Clinical Isolates | ≤0.062 - 4.0 | ≤0.062 | Not Reported | [3][4] |

| M. tuberculosis | H37Rv (ATCC 27294) | Not Specified | Not Reported | Not Reported | [5] |

| M. intracellulare | Clinical Isolates | Not Specified | 2 | 4 | [5] |

| M. avium | Clinical Isolates | Not Specified | Not Reported | Not Reported | [5] |

| M. kansasii | Clinical Isolates | Not Specified | Not Reported | Not Reported | [5] |

Experimental Protocol: Broth Microdilution Method

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for mycobacterial drug susceptibility testing.[5][6][7]

1. Materials

-

This compound: Analytical grade powder.

-

Dimethyl sulfoxide (DMSO): For dissolving this compound.

-

Culture Media:

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 5% OADC is also an option.[5]

-

-

Bacterial Strains:

-

Test isolates of M. tuberculosis.

-

Quality Control Strain: M. tuberculosis H37Rv (ATCC 27294).[5]

-

-

Reagents and Consumables:

2. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 2.56 mg/mL in 100% DMSO.[5]

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -80°C for up to two years.[2]

3. Inoculum Preparation

-

Subculture M. tuberculosis isolates on Löwenstein-Jensen (LJ) medium or Middlebrook 7H10/7H11 agar.

-

Harvest fresh colonies and transfer them to a sterile tube containing sterile water and glass beads.

-

Vortex vigorously to create a uniform bacterial suspension and break up clumps.[7]

-

Allow the larger particles to settle for 30 minutes.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

-

Prepare a 1:100 dilution of the 0.5 McFarland suspension in the appropriate broth medium. This will be the working inoculum, with a target concentration of approximately 10⁵ CFU/mL.[5][7]

4. Microplate Preparation

-

In a 96-well microtiter plate, add 100 µL of the appropriate broth medium to all wells that will be used.

-

In the first well of each row to be tested, add an additional 100 µL of the this compound stock solution, which has been appropriately diluted from the main stock to achieve the highest desired concentration after the addition of the inoculum.

-

Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve the desired concentration range (e.g., 32 µg/mL to 0.063 µg/mL).[5] Discard 100 µL from the last well.

-

Add 100 µL of the working inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 100 µL of the working inoculum (no drug).

-

Sterility Control: A well containing 200 µL of broth only (no inoculum).

-

5. Incubation

-

Seal the plates with a lid or an adhesive plate sealer.

-

Incubate the plates at 37°C in a humidified incubator.

-

Incubation time typically ranges from 7 to 14 days, depending on the growth rate of the isolates.[5][8]

6. MIC Determination

-

After the incubation period, and once growth is clearly visible in the growth control well, add 20 µL of AlamarBlue (or Resazurin) solution to each well.[5]

-

Re-incubate the plates for an additional 24 hours.[5]

-

Visually inspect the plates. A color change from blue to pink indicates bacterial growth.[1]

-

The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[1][5] Alternatively, for methods without a colorimetric indicator, the MIC is the lowest drug concentration that inhibits visible growth as observed using an inverted mirror.[7]

7. Quality Control

-

The MIC for the quality control strain, M. tuberculosis H37Rv (ATCC 27294), should fall within the expected range for the laboratory.

-

The growth control well must show visible growth.

-

The sterility control well must show no growth.

Diagrams

Caption: Workflow for this compound MIC determination.

This document provides a comprehensive guide for researchers and laboratory professionals to accurately determine the MIC of this compound against Mycobacterium tuberculosis. Adherence to standardized protocols is essential for generating reproducible and comparable data in the evaluation of this important anti-tuberculosis drug candidate.

References

- 1. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, this compound and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: In Vitro Susceptibility Testing of Sutezolid against Mycobacteria

References

- 1. journalwjbphs.com [journalwjbphs.com]

- 2. researchgate.net [researchgate.net]

- 3. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aphl.org [aphl.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of MB/BacT system and agar proportion method in drug susceptibility testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aphl.org [aphl.org]

- 12. journals.plos.org [journals.plos.org]

- 13. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, this compound and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repub.eur.nl [repub.eur.nl]

- 16. Evaluation of a modified direct agar proportion method for testing susceptibility of Mycobacterium tuberculosis from MGIT samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Sutezolid in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sutezolid in human plasma. This compound, an oxazolidinone antibiotic, is a promising candidate for the treatment of tuberculosis. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The protocol outlined below provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for bioanalytical applications.

Introduction

This compound (PNU-100480) is an oxazolidinone antimicrobial agent with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Like other oxazolidinones such as Linezolid, this compound inhibits bacterial protein synthesis.[2] Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity.[1] This LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in a complex biological matrix like human plasma. The methodology is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents

-

This compound reference standard

-

Linezolid-d3 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[3][4]

Standard Solutions

Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

MRM Transitions (Hypothetical - requires optimization):

-

This compound: Precursor ion (Q1) > Product ion (Q3)

-

Internal Standard (e.g., Linezolid-d3): 341.1 > 299.1

-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Linearity

The method was found to be linear over a concentration range of 10 to 10,000 ng/mL.[2] The coefficient of determination (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four different concentration levels (LLOQ, LQC, MQC, and HQC). The results, summarized in the table below, are within the acceptable limits as per regulatory guidelines.

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| This compound | LLOQ (10) | < 15 | < 15 | 85-115 | 85-115 |

| LQC (30) | < 15 | < 15 | 85-115 | 85-115 | |

| MQC (500) | < 15 | < 15 | 85-115 | 85-115 | |

| HQC (8000) | < 15 | < 15 | 85-115 | 85-115 |

Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation.

Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of standards prepared in post-extraction blank plasma with those of standards in neat solution.

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | LQC (30) | > 85 | 85-115 |

| MQC (500) | > 85 | 85-115 | |

| HQC (8000) | > 85 | 85-115 |

Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for pharmacokinetic and clinical studies of this promising anti-tuberculosis drug.

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

Caption: Key validation parameters ensuring reliable quantification of this compound.

References

- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Assessing the Intracellular Activity of Sutezolid in Macrophages

Introduction

Sutezolid (PNU-100480) is an oxazolidinone antibiotic with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] As M. tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages, evaluating the intracellular efficacy of novel anti-tuberculosis agents like this compound is crucial for predicting their therapeutic potential.[1] This application note provides a detailed protocol for assessing the intracellular bactericidal activity of this compound against M. tuberculosis using an in vitro human macrophage infection model.

This compound, an analog of linezolid, exerts its antibacterial effect by inhibiting protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of a functional initiation complex.[1] Studies have demonstrated that this compound exhibits superior bactericidal activity against intracellular M. tuberculosis compared to linezolid.[2][3] Notably, the parent compound, this compound (PNU-100480), is primarily responsible for its intracellular activity, whereas its sulfoxide metabolite (PNU-101603) contributes more significantly to activity against extracellular bacteria.[2][3][4]

This protocol details the use of the THP-1 human monocytic cell line, which can be differentiated into macrophage-like cells, providing a consistent and reproducible model for studying intracellular drug activity.[5][6][7] The primary endpoint for assessing activity is the enumeration of viable intracellular bacteria by determining colony-forming units (CFUs).[6][8]

Materials and Methods

Cell Lines and Bacterial Strains

-

Macrophage Model: Human monocytic THP-1 cell line (ATCC TIB-202).

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

Reagents and Media

-

RPMI-1640 medium with L-glutamine.

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

Phorbol 12-myristate 13-acetate (PMA).

-

Penicillin-Streptomycin solution.

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.

-

This compound (stock solution prepared in DMSO).

-

Sterile Phosphate-Buffered Saline (PBS).

-

Sterile water.

-

0.1% Triton X-100 or 0.05% Sodium Dodecyl Sulfate (SDS) in sterile water for cell lysis.[8][9]

-

Amikacin solution (for removal of extracellular bacteria).[6][10]

Equipment

-

Humidified incubator at 37°C with 5% CO2.

-

Biosafety cabinet (Class II).

-

Centrifuge.

-

Spectrophotometer.

-

24-well or 96-well tissue culture plates.

-

Inverted microscope.

-

Pipettes and sterile tips.

-

Incubator at 37°C for bacterial culture.

Experimental Protocol

Preparation of THP-1 Macrophages

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 5 x 10^5 cells/mL.[7]

-

Seed THP-1 monocytes into 24-well plates at a density of 3 x 10^5 cells per well in 1 mL of complete RPMI-1640 medium.[10]

-

Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 40 nM.[7]

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. After incubation, the cells will be adherent.

-

Wash the adherent macrophages twice with warm PBS to remove non-adherent cells and residual PMA. Add 1 mL of fresh, antibiotic-free RPMI-1640 with 10% FBS to each well.

Preparation of M. tuberculosis Inoculum

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth with 10% OADC and 0.05% Tween 80 to mid-log phase (OD600 of approximately 0.5).

-

To prepare a single-cell suspension, centrifuge the bacterial culture at a low speed (e.g., 200 x g for 10 minutes) to pellet large clumps.[11]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 3000 x g for 10 minutes) to pellet the bacteria.

-

Wash the bacterial pellet twice with sterile PBS containing 0.05% Tween 80 and once with antibiotic-free RPMI-1640 medium.[10]

-

Resuspend the final pellet in RPMI-1640 with 10% FBS.

-

Estimate the bacterial concentration by measuring the optical density at 600 nm (an OD600 of 1.0 corresponds to approximately 3 x 10^8 bacteria/mL for Mtb).[5] Dilute the bacterial suspension to the desired concentration for infection.

Infection of Macrophages

-

Infect the differentiated THP-1 macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1 to 10 (e.g., MOI of 2).[12]

-

Incubate the infected cells for 3-4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.[7][10]

-

After the incubation period, remove the supernatant containing extracellular bacteria and wash the macrophage monolayer three times with warm PBS.[10]

-

To eliminate any remaining extracellular bacteria, treat the cells with 200 µg/mL amikacin in RPMI-1640 for 1 hour.[10]

-

Wash the cells three times with PBS to remove the amikacin.[10] This time point is considered Day 0 post-infection.

This compound Treatment

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium from a stock solution. Include a vehicle control (DMSO) and a no-drug control.

-

Add the this compound-containing medium or control medium to the respective wells of the infected macrophage plate.

-

Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 3 to 6 days). The medium can be replaced with fresh drug-containing medium every 2-3 days.[10]

Enumeration of Intracellular Bacteria (CFU Assay)

-

At designated time points (e.g., Day 0, Day 3, Day 6), aspirate the medium from the wells.

-

Lyse the macrophage monolayer by adding 500 µL of sterile water containing 0.1% Triton X-100 or 0.05% SDS.[8][10]

-

Incubate at room temperature for 15-30 minutes to ensure complete lysis.[10]

-

Prepare 10-fold serial dilutions of the cell lysate in 7H9 broth with 0.05% Tween 80.

-

Spot plate 10-20 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates in triplicate.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colonies and calculate the number of CFUs per mL of lysate. The results can be expressed as log10 CFU/mL or as a percentage of survival relative to the no-drug control.[9]

Data Presentation

The intracellular activity of this compound is typically quantified by the reduction in bacterial load over time compared to untreated controls.

Table 1: Intracellular Activity of this compound against M. tuberculosis in THP-1 Macrophages

| This compound Conc. (µg/mL) | Day 0 (log10 CFU/mL) | Day 3 (log10 CFU/mL) | Day 6 (log10 CFU/mL) | Log Reduction (Day 6 vs Day 0) |

| 0 (No Drug) | 5.0 ± 0.2 | 5.5 ± 0.3 | 6.0 ± 0.2 | -1.0 (Growth) |

| 0.1 | 5.0 ± 0.2 | 4.8 ± 0.1 | 4.5 ± 0.2 | 0.5 |

| 0.5 | 5.0 ± 0.2 | 4.2 ± 0.2 | 3.5 ± 0.3 | 1.5 |

| 1.0 | 5.0 ± 0.2 | 3.5 ± 0.3 | 2.8 ± 0.2 | 2.2 |

| 2.0 | 5.0 ± 0.2 | 3.0 ± 0.2 | 2.1 ± 0.1 | 2.9 |

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Comparative Intracellular Bactericidal Activity

| Compound | Dosing | Maximal Bactericidal Activity (log10 CFU/day) | Reference |

| This compound | 600 mg BID | ~ -0.42 | [2][3] |

| Linezolid | - | ~ -0.16 | [2][3] |

| This compound | 1200 mg QD | -0.186 (cumulative) | [4][13] |

| This compound | 600 mg BID | -0.269 (cumulative) | [4][13] |

BID: twice daily; QD: once daily. Data are derived from ex vivo whole blood culture models which reflect intracellular activity.[2][3][4][13]

Mandatory Visualization

Caption: Workflow for assessing this compound's intracellular activity.

Caption: this compound's mechanism of action in M. tuberculosis.

References

- 1. journalwjbphs.com [journalwjbphs.com]

- 2. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of this compound (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Macrophage infection with M. tuberculosis [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

Application Notes and Protocols: In Vitro Analysis of Sutezolid in Combination with Bedaquiline and Pretomanid against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Note: Published in vitro data on the synergistic effects of the specific three-drug combination of sutezolid, bedaquiline, and pretomanid against Mycobacterium tuberculosis is limited. The following protocols and data tables are provided as a guide for researchers to conduct their own in vitro assessments.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel treatment regimens. The combination of this compound, a next-generation oxazolidinone, with bedaquiline and pretomanid presents a promising all-oral regimen for tackling drug-resistant TB. This compound, like linezolid, inhibits protein synthesis, while bedaquiline targets ATP synthase, and pretomanid disrupts cell wall synthesis and acts as a respiratory poison under anaerobic conditions. This multi-targeted approach is hypothesized to be highly effective and may prevent the emergence of resistance.

These application notes provide standardized protocols for determining the in vitro efficacy and synergistic interactions of this compound in combination with bedaquiline and pretomanid against Mycobacterium tuberculosis.

Data Presentation

Quantitative data from in vitro synergy studies are crucial for evaluating the potential of a new drug combination. The following tables provide a template for presenting such data. While comprehensive data for the triple combination is not yet publicly available, representative Minimum Inhibitory Concentration (MIC) values for the individual drugs against the reference M. tuberculosis H37Rv strain are included from various studies to serve as a baseline.

Table 1: Minimum Inhibitory Concentration (MIC) of Individual Drugs against M. tuberculosis H37Rv

| Drug | MIC Range (µg/mL) | Method | Reference |

| This compound | ≤0.0625 - 0.5 | BACTEC MGIT 960 | [1] |

| Bedaquiline | 0.015 - 0.12 | 7H11 Agar | [2] |

| 0.125 - 0.50 | MGIT 960 | [3] | |

| Pretomanid | 0.06 - 0.25 | MGIT | [4] |

Note: MIC values can vary depending on the specific methodology and laboratory conditions.

Table 2: Checkerboard Assay Results for this compound, Bedaquiline, and Pretomanid Combinations

This table is a template for recording the results of a checkerboard assay. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |

| This compound + Bedaquiline | ||||

| This compound | User Data | User Data | User Data | User Data |

| Bedaquiline | User Data | User Data | ||

| This compound + Pretomanid | ||||

| This compound | User Data | User Data | User Data | User Data |

| Pretomanid | User Data | User Data | ||

| Bedaquiline + Pretomanid | ||||

| Bedaquiline | User Data | User Data | User Data | User Data |

| Pretomanid | User Data | User Data | ||

| This compound + Bedaquiline + Pretomanid | ||||

| This compound | User Data | User Data | User Data | User Data |

| Bedaquiline | User Data | User Data | ||

| Pretomanid | User Data | User Data |

Table 3: Time-Kill Assay Results

This table is a template for recording the change in bacterial viability (log10 CFU/mL) over time in the presence of the drug combinations.

| Treatment | 0h | 24h | 48h | 72h | 96h | 120h |

| Growth Control | User Data | User Data | User Data | User Data | User Data | User Data |

| This compound | User Data | User Data | User Data | User Data | User Data | User Data |

| Bedaquiline | User Data | User Data | User Data | User Data | User Data | User Data |

| Pretomanid | User Data | User Data | User Data | User Data | User Data | User Data |

| This compound + Bedaquiline | User Data | User Data | User Data | User Data | User Data | User Data |

| This compound + Pretomanid | User Data | User Data | User Data | User Data | User Data | User Data |

| Bedaquiline + Pretomanid | User Data | User Data | User Data | User Data | User Data | User Data |

| This compound + Bedaquiline + Pretomanid | User Data | User Data | User Data | User Data | User Data | User Data |

Experimental Protocols

The following are generalized protocols that can be adapted for the specific laboratory conditions and strains of M. tuberculosis being tested.

Checkerboard Assay Protocol

This method is used to determine the synergistic, additive, or antagonistic interactions between two or more drugs.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

This compound, Bedaquiline, and Pretomanid stock solutions

-

Sterile 96-well microplates

-

Resazurin sodium salt solution (for viability assessment)

-

Incubator (37°C)

-

Microplate reader (optional, for quantitative assessment)

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Drug Dilution: Prepare serial dilutions of each drug. For a two-drug checkerboard, one drug is serially diluted along the x-axis of the 96-well plate, and the second drug is serially diluted along the y-axis. For a three-drug assay, a fixed concentration of the third drug can be added to each well of a two-drug checkerboard plate.

-

Plate Setup: Dispense the diluted drugs into the wells of the 96-well plate. Add the prepared bacterial inoculum to each well. Include wells with bacteria only (growth control) and media only (sterility control).

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the growth control wells.

-

Assessment of Growth: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

-

Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

Time-Kill Assay Protocol

This assay assesses the bactericidal or bacteriostatic activity of a drug or drug combination over time.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC and glycerol

-

This compound, Bedaquiline, and Pretomanid stock solutions

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (37°C)

-

Middlebrook 7H10 or 7H11 agar plates

-

Serial dilution supplies

Procedure:

-

Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth. Dilute the culture to a starting inoculum of approximately 10^5 - 10^6 CFU/mL.

-

Drug Exposure: Add the drugs at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control culture without any drugs.

-

Incubation: Incubate the cultures at 37°C with agitation.

-

Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each culture.

-

Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them on 7H10 or 7H11 agar.

-

Colony Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each drug and combination. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. Synergy can be defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizations

Logical Workflow of Combined Antimycobacterial Action

The following diagram illustrates the distinct and complementary mechanisms of action of this compound, bedaquiline, and pretomanid, which form the basis for their potential synergistic activity against Mycobacterium tuberculosis.

Caption: Combined mechanisms of action.

Experimental Workflow for In Vitro Synergy Testing

The diagram below outlines the general workflow for assessing the in vitro synergy of the drug combination.

Caption: In vitro synergy testing workflow.

References

- 1. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sutezolid Early Bactericidal Activity (EBA) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Early Bactericidal Activity (EBA) studies of Sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis (TB). EBA studies are crucial for the early clinical assessment of a new anti-TB drug's efficacy.

Introduction to this compound and its Mechanism of Action

This compound (PNU-100480) is a second-generation oxazolidinone that inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1][2] This mechanism is distinct from that of first-line TB drugs, making it a valuable candidate for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][3] this compound is metabolized to active metabolites, PNU-101603 (a sulfoxide) and PNU-101244 (a sulfone), which contribute to its overall antimycobacterial effect.[1][4] Notably, the parent compound, this compound, is primarily responsible for activity against intracellular mycobacteria, while its main metabolite, PNU-101603, is more active against extracellular bacteria.[3][5]

Preclinical and Clinical EBA Data for this compound

A key clinical study (NCT01225640) evaluated the EBA of this compound in sputum smear-positive pulmonary TB patients over 14 days.[3][6] The study tested two dosing regimens: 600 mg twice daily (BID) and 1200 mg once daily (QD).[3][6] Both regimens demonstrated significant bactericidal activity and were generally well-tolerated.[3][6]

Quantitative Summary of this compound EBA Study (NCT01225640)

| Parameter | This compound 600 mg BID (N=25) | This compound 1200 mg QD (N=25) | Standard 4-drug Therapy (N=9) |

| Mean Daily Fall in log10 CFU/ml sputum (Days 0-14) | Readily detected bactericidal activity | Readily detected bactericidal activity | 0.148 (±0.055)[7] |

| Safety and Tolerability | Generally safe and well tolerated.[3][6] No serious adverse events.[3][6] | Generally safe and well tolerated.[3][6] No serious adverse events.[3][6] | Not reported in detail for this specific study's control arm. |

| Adverse Events of Note | Transient, asymptomatic ALT elevations in 14% of patients, which normalized.[3][6] No effect on QT interval.[3][6] | Transient, asymptomatic ALT elevations in 14% of patients, which normalized.[3][6] No effect on QT interval.[3][6] | Not applicable. |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of EBA studies. The following are protocols for key experiments in a this compound EBA study.

Protocol 1: Sputum Collection and Processing for Colony Forming Unit (CFU) Quantification

This protocol describes the standardized method for processing sputum samples to quantify the viable mycobacterial load.

Materials:

-

Sterile sputum collection containers

-

Sterile 50 ml conical centrifuge tubes

-

NALC-NaOH-citrate solution (2.9% sodium citrate, 4% NaOH, and N-acetyl-L-cysteine)

-

Phosphate buffered saline (PBS), pH 6.8

-

Sterile distilled water

-

Middlebrook 7H10 or 7H11 agar plates supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Broad-spectrum antibiotics (to prevent contamination)

-

Vortex mixer

-

Refrigerated centrifuge

-

Biological safety cabinet (Class II)

-

Incubator at 37°C with 5% CO2

Procedure:

-

Sputum Collection: Collect an overnight sputum sample (at least 5 ml) from the patient in a sterile container.[8][9] Transport the sample to the laboratory under refrigerated conditions.[7]

-

Decontamination and Digestion:

-

In a biological safety cabinet, transfer the sputum sample to a sterile 50 ml conical tube.

-

Add an equal volume of freshly prepared NALC-NaOH-citrate solution to the sputum.[10]

-

Cap the tube tightly and vortex for 20-30 seconds to liquefy the sputum.[10][11]

-

Let the mixture stand at room temperature for 15 minutes to decontaminate the sample.[10]

-

-

Neutralization and Concentration:

-

Inoculation:

-

Resuspend the pellet in 1-2 ml of sterile PBS.

-

Prepare serial 10-fold dilutions of the resuspended pellet in sterile PBS.

-

Plate 100 µl of the appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates in duplicate.

-

-

Incubation and CFU Counting:

-

Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks.

-

Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

-

Calculate the CFU/ml of the original sputum sample.

-

Protocol 2: Measurement of Early Bactericidal Activity by Time to Positivity (TTP)

An alternative to CFU counting, TTP in an automated liquid culture system provides a more rapid measure of mycobacterial load.

Materials:

-

Processed sputum sediment (from Protocol 1)

-

BACTEC MGIT™ 960 system (or equivalent)

-

MGIT tubes with growth supplement and antibiotic mixture (PANTA)

Procedure:

-

Inoculation: Inoculate 0.5 ml of the resuspended sputum pellet (from step 4 of Protocol 1) into a MGIT tube.

-

Incubation and Monitoring: Place the inoculated MGIT tube into the BACTEC MGIT™ 960 instrument. The instrument will automatically incubate and monitor the tubes for mycobacterial growth.

-

Data Collection: The instrument will flag a tube as positive when mycobacterial growth is detected. The time from inoculation to the positive signal is the Time to Positivity (TTP).[12]

-

Data Analysis: A shorter TTP indicates a higher initial bacterial load.[12][13] The change in TTP over the treatment period is used to calculate the EBA.

Protocol 3: Whole Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the combined effect of the drug (at concentrations achieved in the patient's blood) and the patient's immune cells on mycobacterial viability.[4][14]

Materials:

-

Heparinized blood collection tubes

-

Mycobacterium tuberculosis H37Rv culture

-

RPMI-1640 medium

-

Sterile screw-cap tubes

-

Sterile water

-

BACTEC MGIT™ 960 system

-

MGIT tubes

Procedure:

-

Blood Collection: Draw whole blood from patients at specified time points before and after this compound administration into heparinized tubes.

-

Inoculation:

-

Incubation: Incubate the infected blood cultures at 37°C with slow, constant mixing for 72 hours.[15]

-

Lysis of Blood Cells and Mycobacterial Recovery:

-

TTP Measurement: Inoculate the resuspended pellet into a MGIT tube and determine the TTP as described in Protocol 2.

-

Data Analysis: The bactericidal activity is calculated as the change in log10 CFU, determined from a standard curve of TTP versus CFU, in post-dose samples compared to pre-dose samples.[15]

Visualizations

This compound's Mechanism of Action

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow for this compound EBA Study

Caption: Workflow for a this compound EBA clinical study.

Logical Relationship of this compound and its Metabolites

Caption: Metabolism and activity sites of this compound.

References

- 1. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

- 2. Standards for model-based early bactericidal activity analysis and sample size determination in tuberculosis drug devel… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. researchgate.net [researchgate.net]

- 7. Early Bactericidal Activity and Pharmacokinetics of PA-824 in Smear-Positive Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mountsinai.org [mountsinai.org]

- 9. AFB Culture, Sputum | MLabs [mlabs.umich.edu]

- 10. google.com [google.com]

- 11. rroij.com [rroij.com]

- 12. researchgate.net [researchgate.net]

- 13. Time to positivity in liquid culture predicts colony forming unit counts of Mycobacterium tuberculosis in sputum specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A whole blood bactericidal assay for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

Troubleshooting & Optimization

interpreting borderline Sutezolid susceptibility test results

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of borderline Sutezolid susceptibility test results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (PNU-100480) is an oxazolidinone antibiotic, similar to linezolid. It functions by inhibiting bacterial protein synthesis.[1][2] This is achieved by binding to the 23S rRNA of the 50S ribosomal subunit, which prevents the formation of a functional initiation complex for protein translation.[1][2] this compound has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]

Q2: How is this compound susceptibility tested?

The standard method for determining this compound susceptibility is broth microdilution, which is used to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[4][5]

Q3: What is considered a "borderline" this compound MIC result?

A borderline result is an MIC value that falls near a susceptibility breakpoint, making it difficult to definitively categorize the isolate as susceptible or resistant. As this compound is a newer agent, clinical breakpoints have not been formally established by regulatory bodies like the CLSI or EUCAST. However, research studies have proposed provisional epidemiological cutoff values (ECOFFs) for M. tuberculosis. One study suggests an ECOFF of 0.5 µg/mL, while another proposes 0.125 µg/mL.[1] An MIC result at or around these values could be considered borderline.

Q4: What are the known mechanisms of resistance to this compound?

Resistance to oxazolidinones, including this compound, is primarily associated with mutations in the ribosomal genes, specifically the 23S rRNA gene (rrl) and genes encoding ribosomal proteins L3 (rplC) and L4 (rplD).[1] Non-ribosomal mechanisms, such as efflux pumps, may also contribute to resistance.[1]

Troubleshooting Guide for Borderline this compound MIC Results

Encountering borderline or variable this compound MIC results can be challenging. This guide provides a systematic approach to troubleshooting these issues.

Initial Checks

-

Verify Quality Control (QC) Results:

-

Ensure that the MIC value for the quality control (QC) strain is within the expected range for the test run. While specific QC ranges for this compound are not yet universally established, it is common practice to use a reference strain like Mycobacterium tuberculosis H37Rv (ATCC 27294).[4] Laboratories should establish their own internal QC ranges for this compound with this strain. Consistent out-of-range QC results indicate a systemic issue with the assay.

-

-

Review Experimental Protocol:

-

Confirm that all steps of the broth microdilution protocol were followed precisely. Pay close attention to media preparation, inoculum density, incubation conditions, and the final reading of the MIC.

-

Common Sources of Error and Variability

| Issue | Potential Cause | Recommended Action |

| Inconsistent MIC Readings | Inoculum preparation variability. | Ensure the bacterial suspension is homogenous and adjusted to the correct McFarland standard. |

| Contamination of the isolate or reagents. | Subculture the isolate to check for purity. Use fresh, sterile reagents. | |

| Pipetting errors. | Calibrate and verify the accuracy of all pipettes used for serial dilutions and inoculation. | |

| Unexpectedly High MICs | Improper drug storage or preparation. | Store this compound powder and stock solutions at the recommended temperature and protected from light. Prepare fresh working solutions for each assay. |

| High protein content in the media. | Be aware that this compound's activity can be influenced by protein binding.[6][7] Use a consistent and appropriate testing medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) with OADC supplement for mycobacteria. | |

| No Growth in Control Wells | Inactive inoculum. | Use a fresh culture of the test organism and ensure the inoculum is viable. |

| Incorrect incubation conditions. | Verify the incubator temperature, CO2 levels (if required), and humidity. |

Interpreting True Borderline Results

If technical errors have been ruled out, a borderline MIC may indicate an emerging resistance mechanism or inherent variability in the isolate's susceptibility. In such cases, consider the following:

-

Repeat Testing: Perform the MIC test in triplicate to ensure the result is reproducible.

-

Genetic Analysis: Sequence the rrl, rplC, and rplD genes to screen for mutations associated with oxazolidinone resistance.[1]

-

Consider MIC Distribution Data: Compare the obtained MIC to the MIC50 and MIC90 values for the relevant species to understand where the result falls within the typical distribution.

Data Presentation

Table 1: Proposed Epidemiological Cutoff Values (ECOFFs) for this compound against M. tuberculosis

| Study | Proposed ECOFF (µg/mL) |

| Zhang et al. (2023) | 0.5 |

| Li et al. (2022) | 0.125 |

Table 2: this compound MIC50 and MIC90 Data for Various Mycobacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| M. tuberculosis | 0.125 | 0.25 | [1] |

| M. intracellulare | 2 | 4 | [4] |

| M. avium | 4 | 8 | [4] |

| M. kansasii | 0.125 | 0.25 | [4] |

Experimental Protocols

Broth Microdilution for this compound MIC Determination

This protocol is a generalized procedure and should be adapted based on specific laboratory and safety guidelines.

-

Preparation of this compound Stock Solution:

-

Accurately weigh this compound powder and dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 2.56 mg/mL).[4]

-

-

Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth with 5% OADC supplement for mycobacteria).[4] The final concentrations should typically range from 0.063 µg/mL to 32 µg/mL.[4]

-

Include a positive control well (no drug) and a negative control well (no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture on Löwenstein-Jensen medium or other suitable agar.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per well.[4]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Incubate the plates at 37°C for 7-14 days, depending on the growth rate of the mycobacterial species.

-

-

Reading the MIC:

Visualizations

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for borderline MIC results.

References

- 1. mdpi.com [mdpi.com]

- 2. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, this compound and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Support Center: Managing Sutezolid Chemical Degradation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the chemical degradation of Sutezolid in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental settings?

A1: this compound is primarily susceptible to degradation through two main pathways: hydrolysis and oxidation.[1][2] It is relatively stable under thermal (heat) and photolytic (light) conditions.[1][2] Therefore, exposure to acidic, alkaline, or neutral aqueous solutions, as well as oxidizing agents, are the main concerns during experiments.

Q2: How can I visually identify potential this compound degradation?

A2: While visual inspection is not a definitive method for confirming degradation, a change in the appearance of your this compound solution, such as developing a color or becoming cloudy, could indicate a chemical change or precipitation of degradants. Any observed changes should be investigated using analytical techniques like chromatography.

Q3: I see unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. Could these be degradation products?

A3: Yes, the appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution of this compound is a strong indication of degradation. Forced degradation studies have shown that this compound can form at least three major degradation products: one under hydrolytic conditions and two under oxidative conditions.[1][2]

Q4: What are the recommended storage conditions for this compound powder and stock solutions to minimize degradation?

A4: To ensure long-term stability, this compound solid powder should be stored at low temperatures. Recommendations vary, but -20°C for up to a year and -80°C for up to two years are common suggestions.[3] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

Q5: In which solvents is this compound soluble and what is the impact on its stability?

A5: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations of up to 20 mg/mL.[4] While DMSO is a common solvent for preparing stock solutions, the primary degradation pathways are hydrolysis and oxidation, which can occur when the stock solution is diluted into aqueous buffers for experiments. The stability in aqueous solutions is pH-dependent.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

| Observed Issue | Potential Cause | Recommended Action(s) |

| Inconsistent experimental results over time with the same this compound stock solution. | Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage.[3] 4. Perform a purity check of the old and new stock solutions using HPLC or LC-MS. |

| Loss of this compound potency in aqueous experimental buffers. | Hydrolytic degradation of this compound. This compound is known to degrade under acidic, alkaline, and neutral hydrolytic conditions.[1][2] | 1. Prepare fresh experimental solutions immediately before use. 2. If possible, conduct experiments at a pH that minimizes degradation (requires stability studies at different pH values). 3. Analyze samples at regular intervals to monitor the concentration of this compound. |

| Appearance of unknown peaks in chromatograms after adding certain reagents. | Oxidative degradation of this compound. Some reagents or experimental conditions can introduce oxidizing agents. | 1. Identify any potential oxidizing agents in your experimental setup. 2. If possible, replace oxidizing reagents with non-oxidizing alternatives. 3. Consider the use of antioxidants, but be aware of potential interference with your experiment. 4. Characterize the unknown peaks using mass spectrometry to confirm if they are known oxidative degradation products of this compound. |

| Variability between different batches of this compound powder. | Presence of process-related impurities or initial degradation in a specific batch. | 1. Always check the certificate of analysis for the purity of each batch. 2. Perform an initial purity check using HPLC or LC-MS on each new batch before use. 3. If significant impurities are detected, consider obtaining a new batch from the supplier. |

Summary of this compound Stability and Degradation Conditions

The following table summarizes the known stability and degradation profile of this compound based on forced degradation studies.

| Stress Condition | Reagents and Conditions | Observed Outcome | Number of Degradation Products |

| Acidic Hydrolysis | 1.0 M HCl, 2 hours | Degradation Observed | 1 |

| Alkaline Hydrolysis | 1.0 M NaOH, 2 hours | Degradation Observed | 1 |

| Neutral Hydrolysis | Water, 80°C, 8 hours | Degradation Observed | 1 |

| Oxidation | 30% H₂O₂, 2 hours | Degradation Observed | 2 |

| Thermal Degradation | 60°C, 10 days | Stable | 0 |

| Photolytic Degradation | 5000 lx, 10 days | Stable | 0 |

Data synthesized from a forced degradation study on this compound.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 20 mg/mL).

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]

-

Protocol 2: Forced Degradation Study of this compound

This protocol is based on established methods for stress testing of pharmaceuticals and can be adapted to investigate this compound degradation.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

pH meter

-

Thermostatic water bath or oven

-

Photostability chamber

-

HPLC or LC-MS system

-

-

Procedure:

-

Acidic Hydrolysis: Dissolve this compound in 1.0 M HCl. Incubate at room temperature for 2 hours. Neutralize a sample with NaOH before analysis.

-